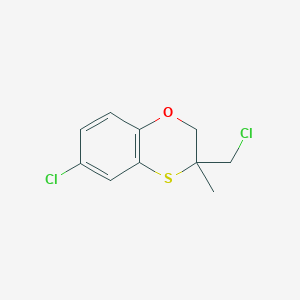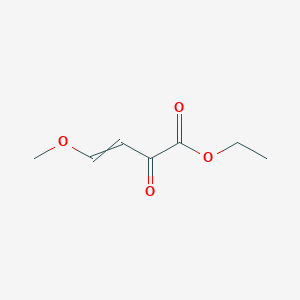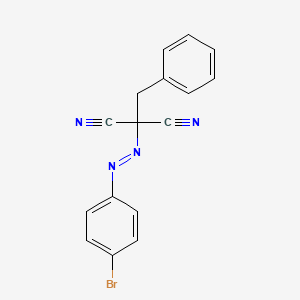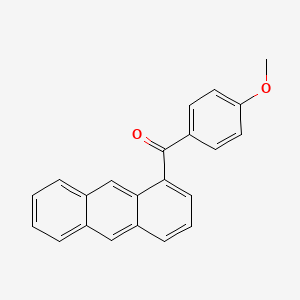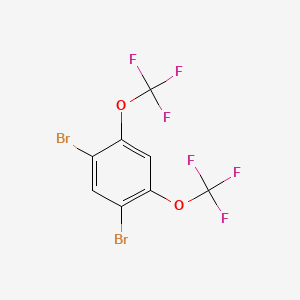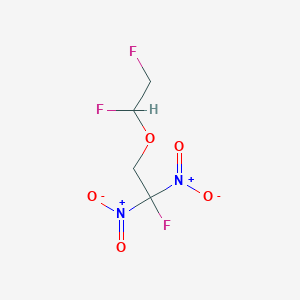
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is a fluorinated organic compound with the molecular formula C4H4F3N2O5. This compound is characterized by the presence of both nitro and fluoro groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane typically involves the reaction of 1,2-difluoroethane with nitric acid and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets such as enzymes and proteins. The nitro and fluoro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in various research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Difluoroethane: A simpler fluorinated compound with similar reactivity.
1,2-Bis(2,2-difluoroethoxy)ethane: Another fluorinated compound with different functional groups.
2,4-Difluoronitrobenzene: A compound with similar nitro and fluoro groups but different structural arrangement.
Uniqueness
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is unique due to its specific combination of nitro and fluoro groups, which impart distinct chemical properties. Its reactivity and stability make it suitable for a wide range of scientific research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63708-10-1 |
|---|---|
Molekularformel |
C4H5F3N2O5 |
Molekulargewicht |
218.09 g/mol |
IUPAC-Name |
2-(1,2-difluoroethoxy)-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C4H5F3N2O5/c5-1-3(6)14-2-4(7,8(10)11)9(12)13/h3H,1-2H2 |
InChI-Schlüssel |
JVTDYFLRPKNQKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OCC([N+](=O)[O-])([N+](=O)[O-])F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


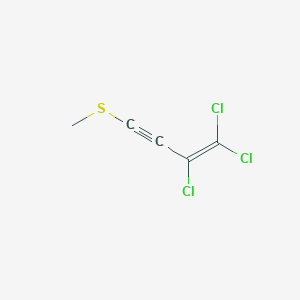
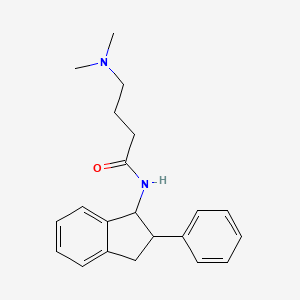
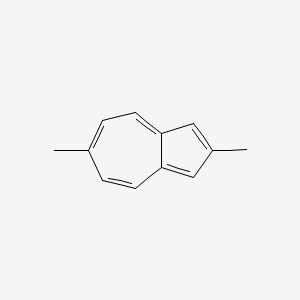
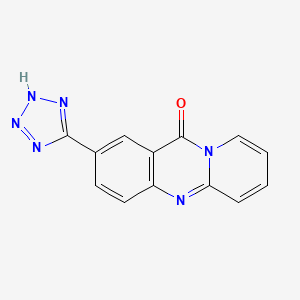

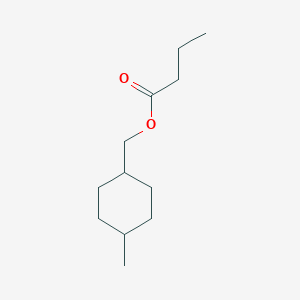

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
